1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
Brand Name:
Vulcanchem
CAS No.:
112811-71-9
VCID:
VC20818780
InChI:
InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)13-9(14(10)20)6-11(17)12(18)15(13)22-2/h6-8H,3-5H2,1-2H3
SMILES:
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Molecular Formula:
C16H15F2NO4
Molecular Weight:
323.29 g/mol
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
CAS No.: 112811-71-9
Cat. No.: VC20818780
Molecular Formula: C16H15F2NO4
Molecular Weight: 323.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112811-71-9 |
|---|---|
| Molecular Formula | C16H15F2NO4 |
| Molecular Weight | 323.29 g/mol |
| IUPAC Name | ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)13-9(14(10)20)6-11(17)12(18)15(13)22-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | XPAOPAPDCRLMTR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator